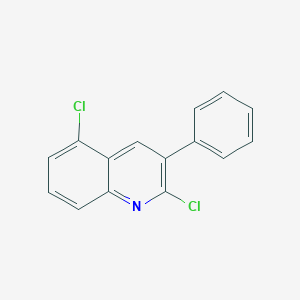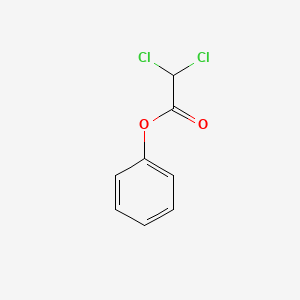
Phenyl dichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and phenol
准备方法
Synthetic Routes and Reaction Conditions: Phenyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and dehydrating agents is crucial to achieve high efficiency and purity of the final product.
化学反应分析
Types of Reactions: Phenyl dichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and phenol
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and phenol.
Substitution: Various substituted phenyl dichloroacetates depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug that can release dichloroacetate, which has shown promise in altering the metabolic pathways of cancer cells
Medicine: Explored for its anticancer properties due to its ability to inhibit pyruvate dehydrogenase kinase, thereby promoting apoptosis in cancer cells
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of phenyl dichloroacetate primarily involves the release of dichloroacetate upon metabolic conversion. Dichloroacetate inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This shift in metabolic pathways results in increased oxidative phosphorylation and reduced glycolysis, promoting apoptosis in cancer cells .
相似化合物的比较
Dichloroacetic Acid: The parent compound from which phenyl dichloroacetate is derived. It shares similar metabolic effects but has different physical and chemical properties.
Phenyl Acetate: Another ester of phenol, but with acetic acid instead of dichloroacetic acid. It has different reactivity and applications.
Trichloroacetate Esters: These compounds have an additional chlorine atom and exhibit different reactivity and biological effects compared to this compound .
Uniqueness: this compound is unique due to its specific ester linkage and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to release dichloroacetate upon metabolic conversion makes it a valuable compound in medicinal chemistry for targeting metabolic pathways in cancer cells .
属性
CAS 编号 |
10565-20-5 |
|---|---|
分子式 |
C8H6Cl2O2 |
分子量 |
205.03 g/mol |
IUPAC 名称 |
phenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H6Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5,7H |
InChI 键 |
FALZSEYHTLDSIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


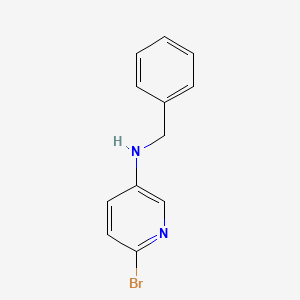
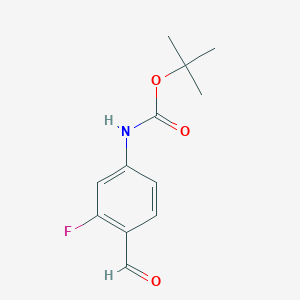
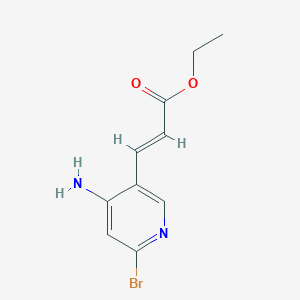
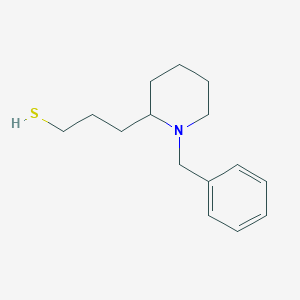
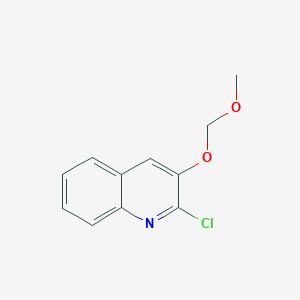

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)

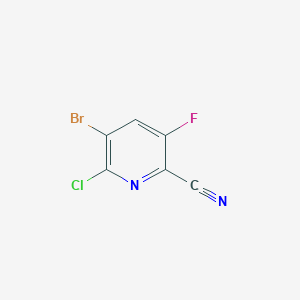

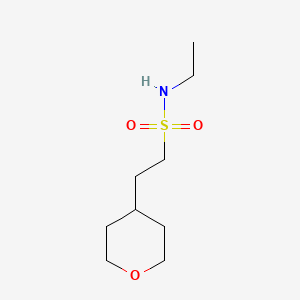
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

